N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
The compound “N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and several functional groups including a carboxamide, a phenyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiazole ring. The presence of the fluorine atoms in the trifluoromethyl group could also influence the compound’s structure due to their high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the various functional groups. For example, the trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Crystal Structures
Research includes the development of novel synthetic pathways and the analysis of crystal structures for related compounds. For example, the synthesis of pyrazole and thiazole derivatives highlights innovative synthetic strategies that could be applicable to similar compounds (Liu et al., 2016), (Cai et al., 2016). The structural elucidation of these compounds provides a foundation for understanding their biological activities and potential applications.
Anticancer Properties
Several studies have reported on the anticancer activities of thiazole derivatives, showcasing their potential in inhibiting the proliferation of cancer cell lines (Cai et al., 2016). The exploration of various substitutions on the thiazole ring aims to enhance anticancer efficacy and selectivity.
Antimicrobial and Antifungal Applications
Thiazole derivatives have also been investigated for their antimicrobial and antifungal activities, indicating their potential use in developing new therapeutic agents against resistant strains of bacteria and fungi (Bąk et al., 2020), (Mhaske et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeSirtuin1 (SIRT1) . SIRT1 is a class III histone deacetylase that plays a crucial role in cellular processes such as apoptosis, DNA repair, and aging .
Mode of Action
Compounds with similar structures have been found to inhibit the sirt1 enzyme . Inhibition of this enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 can affect multiple cellular pathways, including those involved in cell survival, inflammation, and metabolism .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties based on in silico tests . These properties include absorption, distribution, metabolism, and excretion (ADME), which can impact the bioavailability of the compound .
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 can lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2OS/c18-11-6-8-12(9-7-11)22-15(24)13-14(17(19,20)21)23-16(25-13)10-4-2-1-3-5-10/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUTEFVOFVXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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